Superior Lipophilicity: LogP Increase of ~1.0 Unit vs. Fmoc-Phe-OH
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine exhibits significantly higher lipophilicity compared to its unsubstituted counterpart. Its calculated LogP is 5.63 [1], whereas Fmoc-Phe-OH has a LogP of 4.61 [2]. This represents a calculated increase of 1.02 LogP units, indicative of a substantially more hydrophobic character.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.63 |
| Comparator Or Baseline | Fmoc-Phe-OH: LogP = 4.61 |
| Quantified Difference | Increase of 1.02 LogP units |
| Conditions | Calculated physicochemical property (ACD/Labs or similar) |
Why This Matters
Enhanced lipophilicity can improve membrane permeability of the resulting peptide, a critical factor for oral bioavailability and intracellular target engagement.
- [1] Molbase. (n.d.). Fmoc-L-4-trifluoromethylphenylalanine. CAS 247113-86-6. View Source
- [2] Molbase. (n.d.). Fmoc-L-phenylalanine. CAS 286460-71-7. View Source
